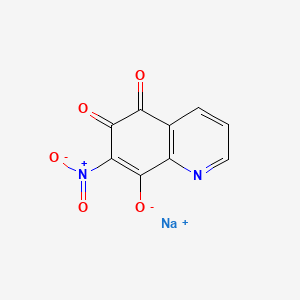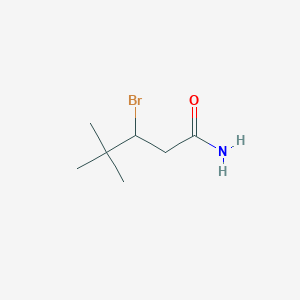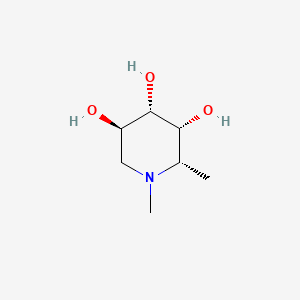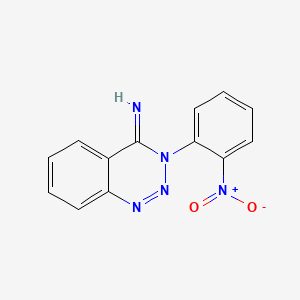![molecular formula C12H15BrN2 B15197312 (1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15197312.png)
(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a diazabicycloheptane core with a bromophenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Diazabicycloheptane Core: The cyclohexanone undergoes a condensation reaction with ammonia to form the bicyclic structure.
Introduction of the Bromophenylmethyl Group: The bromophenylmethyl group is introduced via a nucleophilic substitution reaction using a suitable bromophenylmethyl halide and the diazabicycloheptane core.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the bromophenylmethyl group.
Substitution: The bromophenylmethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the diazabicycloheptane core.
Reduction: Reduced derivatives with modified bromophenylmethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromophenylmethyl group plays a crucial role in binding to target sites, while the diazabicycloheptane core provides structural stability. The compound can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-2-[(4-chlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- (1S,4R)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- (1S,4R)-2-[(4-methylphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
Uniqueness
(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the bromophenylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and other interactions, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15BrN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12+/m1/s1 |
InChI Key |
DFNLSVZTQANOAP-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@H]1CN2CC3=CC=C(C=C3)Br |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-methyl-2-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethyl]piperidine](/img/structure/B15197275.png)

![4-(4-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B15197291.png)


